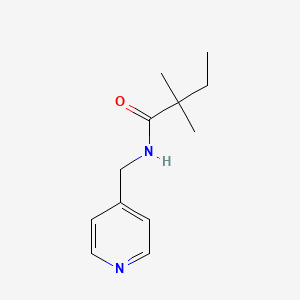![molecular formula C19H15N5O B11030852 7-Amino-2-oxo-4,5-diphenyl-1,2,3,4-tetrahydroimidazo[1,5-b]pyridazine-3-carbonitrile](/img/structure/B11030852.png)
7-Amino-2-oxo-4,5-diphenyl-1,2,3,4-tetrahydroimidazo[1,5-b]pyridazine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-AMINO-2-OXO-4,5-DIPHENYL-1,2,3,4-TETRAHYDROIMIDAZO[1,5-B]PYRIDAZIN-3-YL CYANIDE is a complex heterocyclic compound that features both imidazole and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-AMINO-2-OXO-4,5-DIPHENYL-1,2,3,4-TETRAHYDROIMIDAZO[1,5-B]PYRIDAZIN-3-YL CYANIDE typically involves multi-step reactions starting from simpler organic molecules. One common approach involves the cyclization of appropriate precursors under controlled conditions to form the imidazole and pyridazine rings. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as microwave-assisted synthesis and flow chemistry may be employed to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
7-AMINO-2-OXO-4,5-DIPHENYL-1,2,3,4-TETRAHYDROIMIDAZO[1,5-B]PYRIDAZIN-3-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-AMINO-2-OXO-4,5-DIPHENYL-1,2,3,4-TETRAHYDROIMIDAZO[1,5-B]PYRIDAZIN-3-YL CYANIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 7-AMINO-2-OXO-4,5-DIPHENYL-1,2,3,4-TETRAHYDROIMIDAZO[1,5-B]PYRIDAZIN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole and pyridazine derivatives, such as:
- 4,5-DIPHENYL-1H-IMIDAZOLE-2-YL
- 3-CYANO-4,5-DIPHENYL-1H-IMIDAZOLE
- 2-OXO-4,5-DIPHENYL-1,2,3,4-TETRAHYDROIMIDAZO[1,5-B]PYRIDAZINE .
Uniqueness
What sets 7-AMINO-2-OXO-4,5-DIPHENYL-1,2,3,4-TETRAHYDROIMIDAZO[1,5-B]PYRIDAZIN-3-YL CYANIDE apart is its unique combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H15N5O |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
7-amino-2-oxo-4,5-diphenyl-3,4-dihydro-1H-imidazo[1,5-b]pyridazine-3-carbonitrile |
InChI |
InChI=1S/C19H15N5O/c20-11-14-15(12-7-3-1-4-8-12)17-16(13-9-5-2-6-10-13)22-19(21)24(17)23-18(14)25/h1-10,14-15H,(H2,21,22)(H,23,25) |
InChI Key |
SJQSKMOFIMXZTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(=O)NN3C2=C(N=C3N)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-(4-nitrophenyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B11030774.png)



![N-(3,4-dimethylphenyl)-2-[1-(3-methoxypropyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11030805.png)
![methyl (2E)-[2-({5-[2-(4-methoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}amino)-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate](/img/structure/B11030813.png)
![2-(2,4-dichlorophenoxy)-1-[(1Z)-8-ethoxy-4,4-dimethyl-1-(phenylimino)-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl]ethanone](/img/structure/B11030817.png)
![7-(2-methoxybenzyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-imine](/img/structure/B11030818.png)
![2-(4-hydroxy-3-methoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11030820.png)
![2-(3-methoxyphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11030827.png)
![1-[3-(methylsulfonyl)-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl]ethanone](/img/structure/B11030834.png)
![(1Z)-8-bromo-6-(4-chlorophenyl)-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11030840.png)

![(1E)-1-[(4-fluorophenyl)imino]-4,4,6-trimethyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate](/img/structure/B11030846.png)
